molecular formula C14H18N6O B2839294 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2415534-30-2

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B2839294
CAS No.: 2415534-30-2
M. Wt: 286.339
InChI Key: PQNMFPFVJPUPBX-UHFFFAOYSA-N
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Description

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.

    Piperazine Substitution: The final step involves the nucleophilic substitution of the 4-position of the pyrimidine ring with piperazine. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrimidines, reduced piperazine derivatives.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the piperazine ring is particularly significant for enhancing the bioavailability and efficacy of these derivatives.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperazine groups play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(6-Morpholinopyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
  • 4-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
  • 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine

Uniqueness

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to form hydrogen bonds and hydrophobic interactions, making it a valuable scaffold for drug design.

Properties

IUPAC Name

4-methoxy-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-7-12(16-9-15-11)19-3-5-20(6-4-19)13-8-14(21-2)18-10-17-13/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNMFPFVJPUPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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